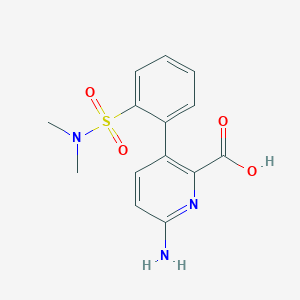
2-(4-N,N-Dimethylsulfamoylphenyl)-5-hydroxypyridine, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-N,N-Dimethylsulfamoylphenyl)-5-hydroxypyridine (2-4DMS-5H) is an organic compound with a molecular formula of C10H13NO3S. It is a white solid with a melting point of 179-180 °C. It is insoluble in water and soluble in ethanol, chloroform, and other organic solvents. 2-4DMS-5H is a derivative of pyridine, a heterocyclic aromatic compound with an aromatic ring of five carbon atoms, and is used in many scientific research applications.
Wissenschaftliche Forschungsanwendungen
2-(4-N,N-Dimethylsulfamoylphenyl)-5-hydroxypyridine, 95% is used in scientific research applications, primarily in the field of organic chemistry. It is used as a starting material in the synthesis of various organic compounds, such as amino acids, peptides, and nucleosides. It is also used as a reagent in the synthesis of various biological active compounds, such as antibiotics and antifungals. In addition, 2-(4-N,N-Dimethylsulfamoylphenyl)-5-hydroxypyridine, 95% is used as a catalyst in the preparation of polymers and in the synthesis of polysaccharides.
Wirkmechanismus
2-(4-N,N-Dimethylsulfamoylphenyl)-5-hydroxypyridine, 95% is believed to act as a proton acceptor in the formation of complexes with transition metals. In this process, the proton is transferred from the transition metal to the pyridine ring of the 2-(4-N,N-Dimethylsulfamoylphenyl)-5-hydroxypyridine, 95% molecule. This process is believed to be the driving force behind the formation of various organic compounds and polymers.
Biochemical and Physiological Effects
2-(4-N,N-Dimethylsulfamoylphenyl)-5-hydroxypyridine, 95% has been shown to have no significant biochemical or physiological effects in laboratory experiments. However, it is possible that it may have an effect on the metabolism of certain compounds, such as amino acids, peptides, and nucleosides, which are used in the synthesis of various organic compounds.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 2-(4-N,N-Dimethylsulfamoylphenyl)-5-hydroxypyridine, 95% in laboratory experiments is its low cost and availability. In addition, it is easy to handle and store, and it is not toxic or hazardous. However, 2-(4-N,N-Dimethylsulfamoylphenyl)-5-hydroxypyridine, 95% is insoluble in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for the use of 2-(4-N,N-Dimethylsulfamoylphenyl)-5-hydroxypyridine, 95% in scientific research. For example, it could be used in the synthesis of new organic compounds, such as amino acids, peptides, and nucleosides. It could also be used in the synthesis of polymers and polysaccharides. In addition, 2-(4-N,N-Dimethylsulfamoylphenyl)-5-hydroxypyridine, 95% could be used as a catalyst in the synthesis of various biological active compounds, such as antibiotics and antifungals. Finally, it could be used to study the mechanism of action of transition metals in the formation of complexes.
Synthesemethoden
2-(4-N,N-Dimethylsulfamoylphenyl)-5-hydroxypyridine, 95% can be synthesized via a two-step process. The first step involves the reaction of 4-dimethylaminopyridine with dimethyl sulfate in the presence of a base such as sodium hydroxide. This reaction forms a dimethylsulfamoyl derivative of 4-dimethylaminopyridine. The second step involves the reaction of the dimethylsulfamoyl derivative with 5-hydroxy-2-methylpyridine in the presence of a base such as sodium hydroxide. This reaction forms the desired 2-(4-N,N-Dimethylsulfamoylphenyl)-5-hydroxypyridine, 95%.
Eigenschaften
IUPAC Name |
4-(5-hydroxypyridin-2-yl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-15(2)19(17,18)12-6-3-10(4-7-12)13-8-5-11(16)9-14-13/h3-9,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVWZTFJHRPWGOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-N,N-Dimethylsulfamoylphenyl)-5-hydroxypyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![4-Hydroxy-2-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%](/img/structure/B6415893.png)